molecular formula C22H17ClN2O2 B14998823 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide

Cat. No.: B14998823
M. Wt: 376.8 g/mol
InChI Key: RFJYVXNGXYGVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific optical and electronic properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzoxazol-2-yl)benzamide: Similar structure but lacks the 4-chlorophenyl and 4-ethyl groups.

    N-(1,3-benzoxazol-2-yl)-4-methylbenzamide: Contains a methyl group instead of an ethyl group.

    N-(1,3-benzoxazol-2-yl)-4-chlorobenzamide: Similar structure but lacks the ethyl group.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide is unique due to the presence of both the 4-chlorophenyl and 4-ethyl groups. These substituents can significantly influence the compound’s biological activity and chemical properties, making it a valuable molecule for various applications.

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide

InChI

InChI=1S/C22H17ClN2O2/c1-2-14-7-9-15(10-8-14)21(26)24-16-11-12-18(23)17(13-16)22-25-19-5-3-4-6-20(19)27-22/h3-13H,2H2,1H3,(H,24,26)

InChI Key

RFJYVXNGXYGVRB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.